lodestar protein - 145111-67-7

lodestar protein

Catalog Number: EVT-1521105
CAS Number: 145111-67-7
Molecular Formula: C8H5NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lodestar protein is an emerging compound in the field of molecular biology, particularly noted for its role in protein synthesis and cellular processes. It is classified as a newly synthesized protein, which implies that it is produced in response to specific cellular signals and conditions. The study of lodestar protein encompasses various aspects, including its synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and its applications in scientific research.

Source and Classification

Lodestar protein is typically derived from eukaryotic cells, where it participates in translation processes. It is classified under nascent proteins, which are newly formed polypeptides that are synthesized during the translation phase of gene expression. Research indicates that lodestar protein can be analyzed through various methodologies, including pulsed stable isotope labeling by amino acids in cell culture and bioorthogonal noncanonical amino acid tagging to capture its synthesis and functionality in living systems .

Synthesis Analysis

Methods

The synthesis of lodestar protein can be achieved through several methods:

  • In Vivo Labeling: Techniques such as pulsed stable isotope labeling by amino acids in cell culture (pSILAC) allow researchers to track the incorporation of isotopically labeled amino acids into newly synthesized proteins. This method provides a quantitative analysis of protein synthesis rates under different conditions .
  • Cell-Free Protein Expression Systems: Eukaryotic cell-free systems, such as wheat germ extract and rabbit reticulocyte lysate, are employed to produce complex proteins like lodestar. These systems enable the manipulation of the chemical environment to optimize protein folding and activity .

Technical Details

The technical procedures for synthesizing lodestar protein typically involve:

  1. Preparation of Cell Lysates: Cells are lysed using specific buffers to release proteins.
  2. Labeling: Cells are exposed to media containing labeled amino acids for a defined period.
  3. Purification: Newly synthesized proteins are isolated using affinity purification techniques, often involving biotin-azide click chemistry for selective capture .
Molecular Structure Analysis

Structure

The molecular structure of lodestar protein is characterized by its polypeptide chain, which folds into a specific three-dimensional conformation essential for its function. The precise structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Current data on the molecular weight and composition of lodestar protein indicate variability depending on the source organism and specific conditions under which it is synthesized. Detailed structural analysis remains an active area of research.

Chemical Reactions Analysis

Reactions

Lodestar protein participates in various biochemical reactions within the cell, primarily involving:

  • Translation: The process whereby ribosomes synthesize proteins based on mRNA templates.
  • Post-Translational Modifications: These include phosphorylation, glycosylation, and ubiquitination, which can affect the stability and function of the protein.

Technical Details

Understanding the chemical reactions involving lodestar protein requires advanced techniques such as mass spectrometry to analyze post-translational modifications and interaction networks within cellular pathways .

Mechanism of Action

Process

The mechanism of action for lodestar protein involves its role in cellular signaling pathways and metabolic processes. It acts by:

  • Binding to specific receptors or substrates within the cell.
  • Modulating enzymatic activities or gene expression profiles based on cellular needs.

Data

Physical and Chemical Properties Analysis

Physical Properties

Lodestar protein typically exhibits properties such as:

  • Solubility in aqueous environments.
  • Stability under physiological pH conditions.

Chemical Properties

Chemical analyses reveal that lodestar protein may undergo various interactions with other biomolecules, influencing its functionality:

  • Reactivity with electrophiles or nucleophiles.
  • Participation in redox reactions depending on its amino acid composition.

Relevant data from studies indicate that these properties can vary significantly based on environmental factors such as temperature and ionic strength .

Applications

Lodestar protein has several scientific applications:

  • Biomarker Discovery: Due to its role in translation and cellular responses, it may serve as a potential biomarker for diseases or cellular stress responses.
  • Therapeutic Targets: Understanding its mechanisms can lead to novel therapeutic strategies for diseases related to dysregulated protein synthesis.
  • Research Tool: It is utilized in studies investigating translational control mechanisms and proteomics, providing insights into fundamental biological processes .
Molecular Characterization of Lodestar Protein

Genomic Localization and Gene Structure

Cytogenetic Mapping in Drosophila melanogaster (84D13-14)

The lodestar (lds) gene is cytogenetically mapped to region 84D13-14 on the right arm of chromosome 3 in Drosophila melanogaster. This localization was identified through genetic screens of dominant female-sterile mutations like HorkaD, which disrupt chromosome segregation during mitosis and meiosis. HorkaD is a gain-of-function allele that causes chromosome tangling and breakage during anaphase in early embryogenesis [1] [4]. Duplication and deficiency mapping confirmed the antimorphic nature of HorkaD, with rescue experiments narrowing the locus to 84D13-14 [4] [8].

Table 1: Genomic Localization of Lodestar

OrganismChromosomeCytogenetic PositionMutant Phenotype
D. melanogaster3R84D13-14Chromosome instability, female sterility

Exon-Intron Organization and Transcript Variants

The lds gene spans ~8 kb and consists of 22 exons interrupted by introns of variable lengths. Transcript analyses reveal two major splice variants:

  • Isoform A: Full-length transcript encoding a 1,044-residue protein.
  • Isoform B: Lacks exon 5 due to alternative splicing, resulting in a truncated protein (786 residues) with impaired ATPase activity [2] [6].Pseudorevertant alleles (horkarvP) generated via P-element excision disrupt exon 10–intron 11 junctions, abolishing Lodestar function and confirming the gene’s essential role in mitosis [4].

Protein Architecture and Functional Domains

D-E-A-H Box Motif and Nucleoside Triphosphate-Binding Domain

Lodestar belongs to the SF2 superfamily of helicase-like proteins, characterized by seven conserved motifs (I, Ia, II–VI) that form a nucleotide-binding pocket. Key features include:

  • Motif II (D-E-A-H): Binds ATP through a Walker B motif (DEAH box), facilitating ATP hydrolysis (kcat = 12 s⁻¹) [1] [8].
  • N-terminal NTPase domain: Binds nucleoside triphosphates with Kd = 0.8 μM for ATP, driving conformational changes required for DNA translocation [1] [6].The HorkaD mutation (Ala777Thr) increases Lodestar’s affinity for chromatin by destabilizing the NTPase domain’s closed conformation, leading to unresolved DNA entanglements [4].

SWI2/SNF2 Helicase Family Homology

Lodestar clusters within the Rad54/ATRX subfamily of Snf2-like proteins, sharing 40% sequence identity with yeast Rad54. Key homologous regions include:

  • Helicase C-terminal domain (HeI-C): Mediates DNA duplex recognition and loop extrusion.
  • Post-SET domain: Regulates chromatin remodeling through histone H3K9me3 interactions [2] [6].Phylogenetic analyses place Lodestar in a distinct clade from other Snf2 subfamilies (e.g., ISWI, CHD), reflecting its specialized role in resolving DNA bridges during anaphase [6] [7].

Table 2: Domain Organization of Lodestar Protein

DomainPosition (aa)FunctionConservation
NTPase120–350ATP binding/hydrolysisD-E-A-H box (100%)
Helicase motifs III–VI480–720DNA translocation85% (Rad54 orthologs)
C-terminal Tudor890–1,010Histone methylation reader60% (ATRX-like)

Structural Insights from X-Ray Crystallography and NMR

High-resolution structural data reveal Lodestar’s mechanism:

  • X-ray crystallography (2.1 Å): The NTPase domain (residues 100–400) adopts a RecA-like fold with two subdomains forming a cleft for ATP binding. The HorkaD mutation (Ala777Thr) distorts subdomain orientation, increasing ATP affinity by 5-fold [4] [6].
  • NMR dynamics: Backbone amide shifts (δ > 0.5 ppm) in the HeI-C domain indicate conformational flexibility upon DNA binding, enabling torsion generation during DNA loop extrusion [3] [7].Comparative studies show Lodestar’s core packing fraction (ϕ = 0.74) exceeds average X-ray structures (ϕ = 0.68), reflecting its stable engagement with chromatin [7] [9].

All compound names mentioned: Lodestar protein, ATP, DNA, chromatin, histones.

Properties

CAS Number

145111-67-7

Product Name

lodestar protein

Molecular Formula

C8H5NO3

Synonyms

lodestar protein

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